molecular formula C12H11NO3 B8616898 5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid

5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid

Cat. No.: B8616898
M. Wt: 217.22 g/mol
InChI Key: NXYAPTZXTORQRS-UHFFFAOYSA-N
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Description

5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry This compound is characterized by its quinoline core structure, which is a bicyclic system containing a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl anthranilate with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis, have been explored to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature and position of the substituents .

Scientific Research Applications

5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with various molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . Additionally, the compound can interact with G-protein-coupled receptors and NMDA receptors, contributing to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 5-position and carboxylic acid group at the 2-position contribute to its specific interactions with molecular targets and its potential therapeutic applications .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-7-4-3-5-8-11(7)10(14)6-9(13-8)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16)

InChI Key

NXYAPTZXTORQRS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)NC(=CC2=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Treatment of methyl 5-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (0.61 g) with sodium hydroxide (0.42 g), as described in Example 1c, gave 5-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (0.34 g), m.p. 272°-273° C., δ (360 MHz, NAOD) 1.22 (3H, t, CH3), 3.41 (2H, q, CH2), 6.65 (1H, s. 3-H), 7.18 (1H, d, 6-H), 7.54 (1H, t, 7-H), 7.68 (1H, d, 8-H), 11.94 (1H, s, NH), (Found: C, 65.97; H, 4.86; N, 6.72%, C12H11NO3 requires C, 66.35; H, 5.10; N, 6.45%).
Name
methyl 5-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid; 5-bromo-7-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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